molecular formula C7H11NO3 B15305575 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole

Cat. No.: B15305575
M. Wt: 157.17 g/mol
InChI Key: JXYDJQPGJDOSJR-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the 2-methoxyethoxy group attached to the oxazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethoxymethyl chloride with an oxazole precursor in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole compounds.

Scientific Research Applications

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole is unique due to its specific oxazole ring structure combined with the 2-methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

5-(2-methoxyethoxymethyl)-1,3-oxazole

InChI

InChI=1S/C7H11NO3/c1-9-2-3-10-5-7-4-8-6-11-7/h4,6H,2-3,5H2,1H3

InChI Key

JXYDJQPGJDOSJR-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CN=CO1

Origin of Product

United States

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